(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone
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Overview
Description
The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone typically involves multiple steps:
Formation of the 4-bromobenzylthiol intermediate: This can be achieved by reacting 4-bromobenzyl chloride with thiourea under basic conditions to yield 4-bromobenzylthiol.
Synthesis of the imidazole derivative: The 4-bromobenzylthiol is then reacted with an imidazole derivative under appropriate conditions to form the desired thioimidazole compound.
Coupling with the nitrophenyl methanone: Finally, the thioimidazole compound is coupled with 2-methyl-3-nitrobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Materials Science: Its unique structural features may make it useful in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby influencing biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone: can be compared with other compounds that have similar structural features or functional groups:
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone: Similar structure but with a chlorine atom instead of bromine.
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group instead of a nitro group.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methyl-3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3S/c1-12-15(3-2-4-16(12)22(24)25)17(23)21-10-9-20-18(21)26-11-13-5-7-14(19)8-6-13/h2-8H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDSDGKJHVFFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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